molecular formula C25H24N4 B2492051 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline CAS No. 691873-15-1

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Cat. No.: B2492051
CAS No.: 691873-15-1
M. Wt: 380.495
InChI Key: GKLKYDSWWHQSJG-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a novel synthetic quinoxaline derivative designed for biochemical and pharmacological research. Quinoxaline scaffolds are recognized for their diverse biological activities, making them valuable cores for developing therapeutic agents . This compound features a strategic modification with a 4-methylpiperazine substituent, a moiety known to enhance solubility and bioavailability, and influence interactions with biological targets. Potential Research Applications and Value: Preliminary research on analogous diphenylquinoxaline compounds suggests potential utility in several areas. Derivatives have been investigated as α-glucosidase inhibitors for managing type 2 diabetes, with some hybrids demonstrating significant activity in vitro . The structural framework is also found in compounds studied for anticancer properties , where they have shown activity against human liver cancer (HepG2) cell lines in vitro . Furthermore, substituted quinoxalines have been explored as positive allosteric modulators for neurological targets like the metabotropic glutamate receptor 4 (mGluR4), indicating potential in neurodegenerative and movement disorder research . The specific mechanism of action for this derivative would require empirical determination, but it may involve enzyme inhibition or receptor modulation based on established structure-activity relationships for this chemical class . For Research Use Only: This product is for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLKYDSWWHQSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

The reaction begins with benzil (1,2-diphenylethanedione) and 3,4-diaminobenzoic acid in acetic acid at 50–100°C. This yields 2,3-diphenylquinoxaline-6-carboxylic acid (Fig. 1A). The carboxylic acid group at position 6 serves as a precursor for further functionalization.

Mechanistic Insight :
The condensation proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons of benzil, followed by cyclodehydration to form the quinoxaline ring. Electron-withdrawing substituents on the diamine (e.g., carboxylic acid) direct regioselectivity, ensuring the substituent occupies position 6.

Functionalization of the Quinoxaline Core

Carboxylic Acid to Halide Conversion

The carboxylic acid group is converted to a chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. This produces 6-chloro-2,3-diphenylquinoxaline , a key intermediate for nucleophilic substitution.

Reaction Conditions :

  • SOCl₂ (2 eq.), toluene, reflux (110°C), 6 h.
  • Yield: 85–90% (isolated via filtration after precipitation).

Nucleophilic Substitution with 4-Methylpiperazine

The chloro intermediate undergoes substitution with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 120–140°C for 12–24 h. A base (e.g., K₂CO₃) is added to scavenge HCl, driving the reaction to completion.

Optimization Notes :

  • Solvent : DMSO enhances nucleophilicity and stabilizes transition states.
  • Temperature : Elevated temperatures (≥120°C) overcome aromatic ring deactivation.
  • Yield : 70–75% after purification by silica gel chromatography.

Alternative Pathway: Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Amination

A halogenated quinoxaline (e.g., 6-bromo-2,3-diphenylquinoxaline ) reacts with 4-methylpiperazine via Buchwald-Hartwig amination . This method employs a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C.

Key Advantages :

  • Higher regioselectivity compared to nucleophilic substitution.
  • Tolerance for diverse amines and aryl halides.

Challenges :

  • Requires anhydrous conditions and inert atmosphere.
  • Catalyst loading (5–10 mol%) increases cost.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Buchwald-Hartwig Amination
Yield 70–75% 80–85%
Reaction Time 12–24 h 24–48 h
Cost Low (no catalyst) High (Pd catalysts)
Byproducts HCl (neutralized by base) Amine complexes (removed via chromatography)
Scalability Suitable for large-scale Limited by catalyst cost

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20–8.15 (m, 4H, aryl-H), 7.80–7.70 (m, 6H, aryl-H), 3.50–3.40 (m, 4H, piperazine-H), 2.60 (s, 3H, CH₃).
  • MS (ESI) : m/z 463.2 [M+H]⁺ (calc. 463.2).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C, 77.3%; H, 6.1%; N, 16.6% (theor. C, 77.5%; H, 6.0%; N, 16.5%).

Challenges and Mitigation Strategies

Regioselectivity in Quinoxaline Formation

Electron-deficient diamines (e.g., 3,4-diaminobenzoic acid) favor cyclization at the meta position, ensuring the substituent occupies position 6. Alternative directing groups (e.g., nitro) require post-synthetic reduction, adding steps.

Functional Group Compatibility

The 4-methylpiperazine’s secondary amine can undergo undesired alkylation. Using excess amine (3–5 eq.) minimizes side reactions.

Industrial-Scale Considerations

Solvent Recovery

DMSO and toluene are recycled via distillation, reducing environmental impact.

Catalytic Efficiency

Pd recovery systems (e.g., immobilized catalysts) lower costs in Buchwald-Hartwig reactions.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates nucleophilic substitution, achieving 80% yield with reduced energy input.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and mixing, improving reproducibility in large-scale quinoxaline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine moiety .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline exhibits promising anticancer properties. It has been shown to target specific cancer cell lines effectively. For instance, studies have demonstrated that derivatives of quinoxaline compounds can inhibit the growth of various cancer cells, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

Case Study: Anticancer Efficacy

A study published in 2022 investigated the anticancer activity of quinoxaline derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound derivatives possess substantial antibacterial effects.

Table: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus400 µg/ml
This compoundEscherichia coli800 µg/ml
Other derivativesVarious strainsVaries (200 - 1000 µg/ml)

This table summarizes the effectiveness of the compound and its derivatives against common bacterial strains, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research shows that certain quinoxaline derivatives can significantly reduce inflammation in various models, indicating their potential utility in treating inflammatory diseases.

Case Study: Inflammatory Response

A study assessed the anti-inflammatory activity of synthesized quinoxaline derivatives through carrageenan-induced paw edema in rats. The results showed a reduction in edema by up to 56%, suggesting a strong anti-inflammatory effect .

Anti-diabetic Potential

Recent studies have explored the role of this compound as an α-glucosidase inhibitor, making it a candidate for managing diabetes. The compound's derivatives demonstrated significant inhibition of α-glucosidase activity in vitro.

Table: α-Glucosidase Inhibition Activity

Compound NameIC50 Value (µg/ml)Comparison Standard (Acarbose)
This compound21.9222.32
Other derivativesVariesVaries

This table illustrates the effectiveness of the compound and its derivatives compared to a standard diabetic medication .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity could be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

  • 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS: 691873-14-0): Structure: Ethyl groups replace phenyl groups at positions 2 and 3.

Carboxylate and Carbonyl-Linked Piperazines

  • Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) and 6-[(4-ethylpiperazin-1-yl)carbonyl]-2,3-diphenylquinoxaline (CAS: 7047-05-4): Structure: Carboxylate or carbonyl groups bridge the quinoxaline core to piperazine. Synthesis: Derived from acid intermediates via esterification or coupling reactions . Applications: Serve as intermediates for further functionalization, such as hydrazide derivatives for antimicrobial agents .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline 6-(4-methylpiperazine), 2,3-diphenyl Potential kinase inhibitor, enhanced solubility
2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline 2,3-diethyl, 6-(4-methylpiperazine) Increased lipophilicity
6,7-Difluoro-2,3-diphenylquinoxaline 6,7-difluoro, 2,3-diphenyl OLED emitter (EQE >20%)
AKT Inhibitor VIII 2,3-diphenyl Anticancer (IC50 ~10 nM)

Biological Activity

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a derivative of the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxalines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, leading to antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds related to 2,3-diphenylquinoxaline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Enterococcus faecium7 µg/mL

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Case Study: Apoptosis Induction in Cancer Cells

In a study investigating the effects of this compound on colorectal cancer cells (HCT116), it was found that treatment led to a significant increase in caspase activity, indicating the induction of apoptosis. The IC50 values for HCT116 cells were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µg/mL)
HCT1165.66 ± 1.32
SW4804.73 ± 1.12
Caco26.14 ± 1.45

The biological activity of this compound is attributed to its ability to generate ROS and induce oxidative stress within cells. This oxidative environment can lead to DNA damage and ultimately trigger apoptotic pathways in cancer cells . Furthermore, the presence of the piperazine moiety may enhance the compound's binding affinity to specific biological targets.

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